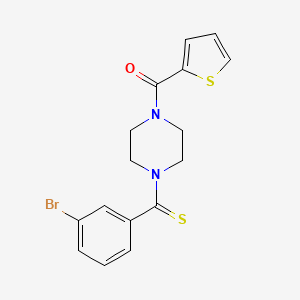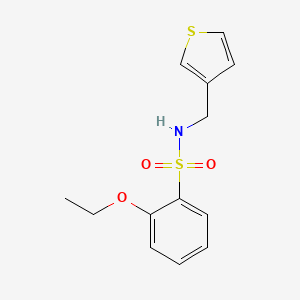
2-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamides are a class of organic compounds which contain a sulfonamide group attached to a benzene ring. They are known for their various biological activities and are used in the development of pharmaceuticals .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the reaction of aniline derivatives with sulfonyl chlorides . The exact method can vary depending on the specific substituents on the benzene ring .Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives can be determined using various spectroscopic techniques such as FTIR, NMR, and MS . X-ray diffraction can also be used to analyze the crystal structure .Chemical Reactions Analysis
The chemical reactions involving benzenesulfonamides depend on the specific substituents on the benzene ring. They can undergo various reactions such as hydrolysis, reduction, and substitution.Physical And Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides, such as solubility, melting point, and boiling point, can be determined using various experimental techniques .Mécanisme D'action
The mechanism of action of 2-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in cells. In addition, this compound has been found to inhibit the activity of protein kinase C, a signaling molecule involved in cell growth and differentiation. This compound has also been shown to inhibit the activity of matrix metalloproteinases, enzymes involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In addition, this compound has been studied for its potential use as an antimicrobial agent against bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
2-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high melting point, making it easy to handle. In addition, this compound has been extensively studied, and there is a significant amount of literature available on its properties and potential applications. However, this compound has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. In addition, this compound has not been extensively studied in vivo, and its potential toxicity and side effects are not well understood.
Orientations Futures
There are several future directions for research on 2-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide. One area of interest is the development of this compound-based drugs for cancer treatment. Further studies are needed to determine the optimal dosage and administration route for this compound in cancer treatment. In addition, more research is needed to understand the mechanism of action of this compound and its potential toxicity and side effects. Another area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases such as arthritis. Further studies are needed to determine the efficacy and safety of this compound in these applications. Finally, more research is needed to explore the potential antimicrobial properties of this compound and its use as an antimicrobial agent against bacteria and fungi.
Méthodes De Synthèse
2-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide can be synthesized through a multistep process involving several chemical reactions. The synthesis starts with the reaction of 3-thiophenemethanol with 2-bromoethanol to form 2-(3-hydroxythiophen-2-yl)ethanol. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base to yield 2-(3-hydroxythiophen-2-yl)ethyl benzenesulfonate. Finally, the ester group in this compound is hydrolyzed using sodium hydroxide to give this compound as a white solid with a melting point of 144-146°C.
Applications De Recherche Scientifique
2-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer treatment. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. This compound has also been studied for its potential use as an antimicrobial agent against bacteria and fungi.
Safety and Hazards
Propriétés
IUPAC Name |
2-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S2/c1-2-17-12-5-3-4-6-13(12)19(15,16)14-9-11-7-8-18-10-11/h3-8,10,14H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQBAYRDUFBQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B2950543.png)
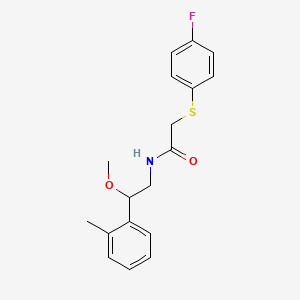
![5-((4-Ethylpiperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2950550.png)
![(E)-N-[2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropyl]-2-phenylethenesulfonamide](/img/structure/B2950551.png)
![5-amino-1-[(3-bromophenyl)methyl]-N-(2,5-dimethylphenyl)triazole-4-carboxamide](/img/structure/B2950553.png)

![3-(2-chlorophenyl)-5-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2950555.png)
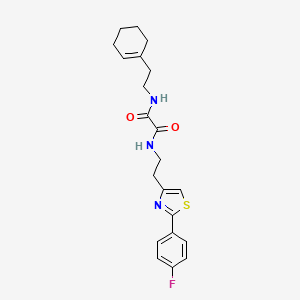

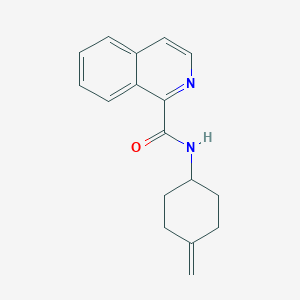
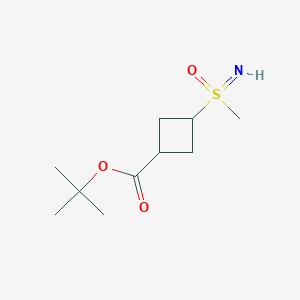
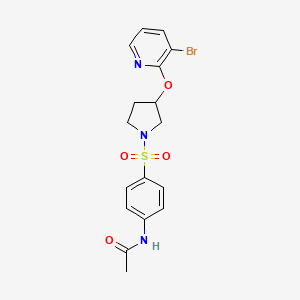
![3-Bromopyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B2950565.png)
